molecular formula C23H19ClN2O6S B278672 N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide

Cat. No. B278672
M. Wt: 486.9 g/mol
InChI Key: KIGMTLACFXGEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been shown to activate the p38 MAPK pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. It has also been found to inhibit the growth of various pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is its potential therapeutic applications in cancer therapy and antimicrobial therapy. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-aminothiophenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. It has been extensively studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

Product Name

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide

Molecular Formula

C23H19ClN2O6S

Molecular Weight

486.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H19ClN2O6S/c1-32-20-12-15(6-11-19(20)27)13-25(17-9-7-16(24)8-10-17)22(28)14-26-23(29)18-4-2-3-5-21(18)33(26,30)31/h2-12,27H,13-14H2,1H3

InChI Key

KIGMTLACFXGEBR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O

Canonical SMILES

COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O

Origin of Product

United States

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